Fmoc-Lys(Pal-Glu-OtBu)-OH

Descripción general

Descripción

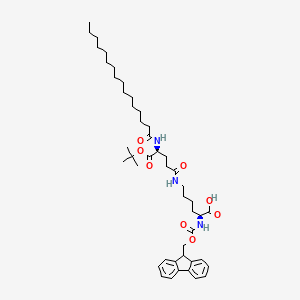

Fmoc-Lys(Pal-Glu-OtBu)-OH is a synthetic compound used primarily in the field of peptide synthesis. It is a derivative of lysine, a naturally occurring amino acid, and is modified with various protecting groups to facilitate its use in solid-phase peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, a palmitoyl (Pal) group, and a tert-butyl ester (OtBu) group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Pal-Glu-OtBu)-OH typically involves multiple steps, starting with the protection of the lysine amino group with the Fmoc group. This is followed by the attachment of the palmitoyl group to the lysine side chain and the protection of the glutamic acid side chain with the tert-butyl ester group. The reactions are usually carried out under mild conditions to prevent the degradation of the protecting groups. Common reagents used in these reactions include Fmoc chloride, palmitoyl chloride, and tert-butyl bromoacetate .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient washing of intermediates to ensure high purity and yield. The use of solid-phase synthesis techniques, where the growing peptide chain is anchored to a solid support, is common in industrial production .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Lys(Pal-Glu-OtBu)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

Cleavage Reactions: Removal of the peptide from the solid support and deprotection of side chains using strong acids like trifluoroacetic acid (TFA)

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide).

Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Cleavage: TFA in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT)

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block. The final product is typically a fully deprotected peptide ready for further biological or chemical studies .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Lys(Pal-Glu-OtBu)-OH is primarily used as an intermediate in the synthesis of various peptides and polypeptides. Its application is particularly notable in:

- Solid-Phase Peptide Synthesis : The compound acts as a building block for synthesizing peptides like liraglutide, which is utilized in treating type 2 diabetes mellitus. The synthesis involves coupling reactions facilitated by an acid-labile linker, allowing for the incorporation of varied sequences through different protecting groups on the amino acid .

- Glucagon-like Peptide-1 (GLP-1) Research : This compound is also a building block for GLP-1 analogs, which are critical in diabetes research. Its high purity and stability make it suitable for rigorous laboratory conditions .

Pharmaceutical Development

The compound serves as a pharmaceutical intermediate, contributing to the development of drugs that target metabolic disorders. Its role in synthesizing bioactive peptides positions it as a crucial component in medicinal chemistry.

Targeted Drug Delivery Systems

Recent studies have explored the use of this compound in creating targeted drug delivery systems. For instance, it has been incorporated into prodrugs that enhance targeting capabilities via receptor-mediated uptake mechanisms. This application is particularly relevant for cancer therapeutics where targeted delivery can improve drug efficacy and reduce side effects .

Case Study 1: Synthesis of Liraglutide

Liraglutide is synthesized using this compound through solid-phase methods. The efficiency of this building block allows for the creation of complex peptide structures needed for therapeutic applications. The solid-phase synthesis approach minimizes side reactions and enhances yield .

Case Study 2: Development of Targeted Prodrugs

A study demonstrated the incorporation of this compound into prodrug formulations that utilize folate receptor-mediated targeting. These formulations showed enhanced anti-tumor activity and reduced toxicity compared to standard treatments, showcasing the compound's potential in developing novel cancer therapies .

Mecanismo De Acción

The mechanism of action of peptides synthesized from Fmoc-Lys(Pal-Glu-OtBu)-OH depends on their specific sequence and structure. Generally, these peptides interact with specific molecular targets, such as enzymes, receptors, or other proteins, to modulate their activity. The presence of the palmitoyl group can enhance the peptide’s ability to interact with cell membranes, increasing its bioavailability and stability .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Pal-Glu-OtBu)-OH but with a tert-butoxycarbonyl (Boc) group instead of the palmitoyl and glutamic acid groups.

Fmoc-Lys(Mtt)-OH: Contains a 4-methyltrityl (Mtt) group instead of the palmitoyl and glutamic acid groups.

Fmoc-Lys(ivDde)-OH: Features an ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group for orthogonal protection

Uniqueness

This compound is unique due to the combination of its protecting groups, which provide specific properties such as enhanced membrane interaction and selective deprotection. This makes it particularly useful in the synthesis of peptides with complex structures and functions .

Actividad Biológica

Fmoc-Lys(Pal-Glu-OtBu)-OH is a synthetic compound widely utilized in peptide synthesis and drug development, particularly in the formulation of antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras). This compound, characterized by its unique structure, plays a crucial role in enhancing the efficacy and selectivity of therapeutic agents.

- Molecular Formula : CHNO

- Molecular Weight : 792.055 g/mol

- CAS Number : 1491158-62-3

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 944.2 ± 65.0 °C at 760 mmHg

- Flash Point : 524.8 ± 34.3 °C

This compound functions as a non-cleavable linker in ADCs, facilitating the attachment of cytotoxic agents to antibodies. This mechanism allows for targeted delivery of drugs to cancer cells while minimizing systemic toxicity. Additionally, it serves as a linker in PROTACs, which utilize the ubiquitin-proteasome system to selectively degrade target proteins, thereby offering a novel approach to therapeutic intervention.

1. Peptide Synthesis

This compound is employed as a building block in solid-phase peptide synthesis (SPPS). Its ability to form stable peptide bonds makes it essential for synthesizing complex peptides with high purity.

2. Antibody-Drug Conjugates (ADCs)

As an ADC linker, this compound enhances the stability and efficacy of conjugated drugs. The structural integrity provided by this linker ensures that the cytotoxic agent is delivered effectively to the target site without premature release.

3. PROTAC Development

In PROTACs, this compound connects ligands that target E3 ubiquitin ligases and specific proteins, facilitating their degradation through the ubiquitin-proteasome pathway. This innovative approach has shown promise in treating various cancers by targeting previously "undruggable" proteins.

Case Study: Liraglutide Synthesis

Liraglutide, a GLP-1 analog used for type 2 diabetes treatment, utilizes this compound in its synthesis. Research indicates that incorporating this compound into the peptide chain does not hinder elongation and results in high yields and purity of the final product .

Research Findings

Studies have demonstrated that this compound significantly improves the pharmacokinetic properties of peptides when used as a linker in ADC formulations . Furthermore, its application in bioconjugation techniques has been shown to enhance the stability and efficacy of therapeutic proteins .

Comparative Analysis of Biological Activity

| Compound | Application Area | Biological Activity |

|---|---|---|

| This compound | Peptide Synthesis | Facilitates high-purity peptide formation |

| Antibody-Drug Conjugates | Enhances targeted drug delivery | |

| PROTAC Development | Enables selective protein degradation |

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H69N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-29-42(51)48-40(44(54)57-46(2,3)4)30-31-41(50)47-32-23-22-28-39(43(52)53)49-45(55)56-33-38-36-26-20-18-24-34(36)35-25-19-21-27-37(35)38/h18-21,24-27,38-40H,5-17,22-23,28-33H2,1-4H3,(H,47,50)(H,48,51)(H,49,55)(H,52,53)/t39-,40-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQXBYSAGYOQJW-ZAQUEYBZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H69N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.